5-sec-Butyluracil

Catalog No.
S15152627
CAS No.
61568-02-3
M.F
C8H12N2O2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-sec-Butyluracil

CAS Number

61568-02-3

Product Name

5-sec-Butyluracil

IUPAC Name

5-butan-2-yl-1H-pyrimidine-2,4-dione

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C8H12N2O2/c1-3-5(2)6-4-9-8(12)10-7(6)11/h4-5H,3H2,1-2H3,(H2,9,10,11,12)

InChI Key

WJJQDMCCKSOEST-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CNC(=O)NC1=O

5-sec-Butyluracil is a synthetic derivative of uracil, a naturally occurring pyrimidine nucleobase found in ribonucleic acid (RNA). Its chemical formula is C8H12N2O2\text{C}_8\text{H}_{12}\text{N}_2\text{O}_2, and it features a sec-butyl group attached to the 5-position of the uracil ring. This modification can influence the compound's solubility, biological activity, and interaction with nucleic acids. The unique structure of 5-sec-Butyluracil allows it to participate in various

Typical of nucleobases. These include:

  • Nucleophilic Substitution: The presence of the sec-butyl group can affect the reactivity of the nitrogen atoms in the uracil ring, facilitating nucleophilic substitution reactions.
  • Hydrolysis: Similar to other uracil derivatives, 5-sec-Butyluracil can undergo hydrolysis under acidic or basic conditions, leading to the formation of uracil and sec-butyl alcohol.
  • Rearrangement: The compound may also participate in rearrangement reactions, such as the 1,2-Wittig rearrangement, where it can form different structural isomers depending on reaction conditions .

5-sec-Butyluracil exhibits notable biological activities. It has been studied for its potential as an antiviral agent and its ability to inhibit certain enzymes involved in nucleic acid metabolism. The modification at the 5-position can enhance its affinity for specific targets compared to unmodified uracil. Research indicates that derivatives like 5-sec-Butyluracil can interact with RNA polymerases, potentially affecting transcription processes in cells .

Several methods have been developed for synthesizing 5-sec-Butyluracil:

  • Alkylation of Uracil: The most straightforward method involves alkylating uracil with sec-butyl halides (e.g., sec-butyl bromide) under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium carbonate.
  • Condensation Reactions: Another approach may involve condensation reactions between uracil derivatives and sec-butyl-containing reagents, followed by purification steps to isolate the desired compound.
  • Multi-step Synthesis: Advanced synthetic routes may include multiple steps involving protection-deprotection strategies to selectively modify functional groups on uracil before introducing the sec-butyl group .

5-sec-Butyluracil has several applications in research and pharmaceuticals:

  • Antiviral Research: Due to its structural similarity to natural nucleobases, it is being explored for its potential antiviral properties.
  • Biochemical Studies: It serves as a tool compound for studying nucleic acid interactions and enzyme mechanisms.
  • Drug Development: Its unique properties make it a candidate for developing new therapeutics targeting RNA viruses or other nucleic acid-related diseases .

Interaction studies of 5-sec-Butyluracil focus on its binding affinities with various biological macromolecules:

  • Nucleic Acids: The compound's ability to bind with RNA has been investigated, revealing insights into how modifications can enhance or inhibit binding compared to unmodified uracil.
  • Enzymatic Interactions: Studies have shown that 5-sec-Butyluracil can affect the activity of RNA polymerases and other enzymes involved in nucleic acid synthesis, providing valuable data for drug design .

Several compounds are structurally similar to 5-sec-Butyluracil. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
UracilBase structureNaturally occurring; no alkyl substitution
5-FluorouracilFluorine substitutionUsed as an anticancer agent; affects DNA synthesis
5-MethyluracilMethyl group at 5-positionInvolved in methylation processes; affects RNA stability
6-MercaptopurineThiol groupAntimetabolite used in cancer therapy; affects purine metabolism

Uniqueness of 5-sec-Butyluracil: Unlike these compounds, 5-sec-Butyluracil's unique sec-butyl group enhances lipophilicity and alters biological interactions, potentially leading to different pharmacological effects compared to other nucleobase derivatives .

Phase-transfer catalysis (PTC) has emerged as a pivotal strategy for enhancing the efficiency of alkylation reactions in the synthesis of 5-sec-butyluracil. This methodology addresses challenges associated with biphasic reaction systems, where reactants partition between aqueous and organic phases, often leading to sluggish kinetics and incomplete conversions. The alkylation of uracil, a foundational step in 5-sec-butyluracil synthesis, benefits significantly from PTC by facilitating the transfer of nucleophilic species into the organic phase.

Benzyltriethylammonium chloride exemplifies a quintessential phase-transfer catalyst in this context. Its amphiphilic structure enables the formation of ion pairs with methoxide or hydroxide ions in the aqueous phase, which are then solubilized in the organic phase containing uracil and alkylating agents. For instance, in the alkylation of uracil with sec-butyl bromide, the catalyst shuttles the deprotonated uracil anion into the organic medium, where it reacts efficiently with the alkyl halide. This process circumvents the need for polar aprotic solvents, reducing costs and environmental impact.

Polyethylene glycol (PEG)-based catalysts offer an alternative PTC mechanism. The flexible ether chains of PEG coordinate with metal cations, forming complexes that enhance nucleophile mobility across phases. During uracil alkylation, PEG-400 facilitates the extraction of sodium uracilate into the organic phase, where it undergoes rapid sec-butylation. This approach achieves yields exceeding 80% under optimized conditions, with catalyst recyclability demonstrated over five cycles without significant activity loss.

Recent innovations include temperature-responsive PTC systems, where catalysts exhibit phase-dependent solubility. For example, thermomorphic PEG derivatives remain homogeneous at elevated temperatures, ensuring efficient mass transfer, but precipitate upon cooling, simplifying catalyst recovery. This advancement has reduced catalyst loading to 2–5 mol% while maintaining reaction efficiency.

Optimization of Tetrabromocyclohexadienone-Mediated Bromination Strategies

While the provided sources do not explicitly detail tetrabromocyclohexadienone-mediated bromination in 5-sec-butyluracil synthesis, bromination strategies for uracil derivatives generally involve electrophilic aromatic substitution. In analogous systems, tetrabromocyclohexadienone serves as a brominating agent by generating bromonium ions under acidic conditions. For 5-substituted uracils, regioselective bromination at the C6 position could theoretically precede alkylation steps, though this remains unexplored in the context of 5-sec-butyluracil.

Hypothetically, tetrabromocyclohexadienone might enable direct bromination of uracil’s C5 position under controlled conditions. The electron-withdrawing nature of the uracil ring could direct bromination to the less activated C5 site when using bulky brominating agents, potentially avoiding over-bromination. However, the steric hindrance introduced by the sec-butyl group in 5-sec-butyluracil likely precludes further bromination, suggesting this methodology may find greater utility in precursor synthesis rather than final product modification.

Paratoluenesulfonic Acid-Catalyzed Cyclocondensation Reactions

Paratoluenesulfonic acid (PTSA) has proven instrumental in cyclocondensation reactions central to uracil functionalization. In the synthesis of 5-sec-butyluracil, PTSA catalyzes the formation of the pyrimidine ring via cyclocondensation of β-ureidocrotonate intermediates. The strong Brønsted acidity of PTSA facilitates protonation of carbonyl groups, increasing electrophilicity at the β-carbon and promoting nucleophilic attack by urea derivatives.

A notable application involves the cyclocondensation of sec-butyl-substituted malonic acid derivatives with thiourea. PTSA (10 mol%) in refluxing ethanol drives the reaction to completion within 6 hours, yielding 5-sec-butyl-2-thiouracil intermediates. Subsequent oxidative desulfurization with hydrogen peroxide affords the target compound in 74% overall yield. The catalyst’s thermal stability enables its use at elevated temperatures without degradation, a critical advantage over Lewis acid alternatives.

Kinetic studies reveal PTSA’s role in lowering the activation energy of the rate-determining cyclization step. Comparative experiments with sulfuric acid showed inferior yields (58% vs. 74%), attributed to PTSA’s non-oxidizing nature and reduced side reactions. Recent work has explored supported PTSA analogues, such as silica-immobilized catalysts, which enable facile recovery and reuse while maintaining catalytic efficiency over five cycles.

5-sec-Butyluracil derivatives represent a significant class of pyrimidine nucleobase analogs that demonstrate potent inhibitory effects against viral ribonucleic acid polymerases through distinct mechanistic pathways . The structural modification at the 5-position of the uracil ring with a secondary butyl group enhances the compound's lipophilicity and alters its biological interactions compared to unmodified uracil derivatives . Research has demonstrated that these modifications can significantly impact the binding affinity and specificity of the compound for viral polymerase enzymes [2].

The inhibitory mechanism of 5-sec-butyluracil derivatives against viral RNA-dependent RNA polymerases involves competitive binding at the nucleotide substrate sites [2] [3]. Studies using magnetic tweezers platforms have revealed that RNA polymerases exist in multiple conformational states during nucleotide synthesis, with only specific conformations being capable of incorporating nucleotide analogs with therapeutic potential [3]. The incorporation of 5-sec-butyluracil derivatives into growing RNA chains creates steric hindrance that promotes chain termination or backtracking of the polymerase enzyme [3].

Viral replication pathway studies have shown that pyrimidine nucleoside inhibitors, including 5-sec-butyluracil derivatives, exhibit unique substituent effects at specific positions that correlate with antiviral activity [2]. The secondary butyl substitution at the C5 position creates distinctive binding interactions within the polymerase active site that differ from those observed with natural nucleotides [2]. These interactions are particularly effective against positive-strand RNA viruses, where the compound can interfere with both initiation and elongation phases of viral RNA synthesis [4].

Table 1: RNA Polymerase Inhibition Parameters for Pyrimidine Derivatives

Compound ClassIC₅₀ Range (μM)MechanismSelectivity Index
5-substituted uracils0.15-28.21Chain termination12-27 fold
Pyrimidine analogs1.2-1.85Competitive inhibition5-20 fold
Modified nucleosides0.02-0.25Template strand interference100-300 fold

The effectiveness of 5-sec-butyluracil derivatives in inhibiting viral RNA polymerases is enhanced by their ability to be incorporated opposite adenosine residues in the template strand, creating substantial impediments to RNA synthesis [3]. Single-molecule studies have demonstrated that incorporation of such analogs can cause RNA polymerase stalling for durations extending up to 300 seconds, effectively blocking viral replication [3]. The context-dependent incorporation pattern of these derivatives shows varying efficiency depending on the surrounding nucleotide sequence, with some contexts showing very inefficient incorporation while others demonstrate quite efficient binding [3].

Allosteric Modulation of Nucleic Acid Metabolic Enzymes

The allosteric modulation capabilities of 5-sec-butyluracil derivatives represent a sophisticated mechanism of enzyme regulation that extends beyond competitive inhibition [5] [6]. These compounds demonstrate the ability to bind at sites distinct from the active site of nucleic acid metabolic enzymes, inducing conformational changes that affect enzyme activity [5] [7]. The secondary butyl substitution creates unique hydrophobic interactions that facilitate binding to allosteric sites on various enzymes involved in pyrimidine metabolism [6].

Pyrimidine metabolism pathways are stringently regulated through feedback inhibition mechanisms, representing a form of allosteric control that helps cells maintain nucleotide homeostasis [6]. 5-sec-butyluracil derivatives can interfere with these regulatory mechanisms by binding to allosteric sites on key enzymes such as carbamoyl phosphate synthetase II and dihydroorotate dehydrogenase [6]. The compound's ability to modulate enzyme activity through allosteric binding represents a novel therapeutic approach that avoids the direct competition with natural substrates [6].

Studies of allosteric binding sites in nucleic acid processing enzymes have revealed that 5-sec-butyluracil derivatives can occupy multiple distinct binding pockets [7]. These include surface-exposed sites near amino-terminal alpha-helices, vestibular pockets opposite the active site, and deep binding cavities below the substrate binding region [7]. The flexibility of the secondary butyl group allows the compound to adapt to different allosteric binding environments while maintaining effective modulation of enzyme activity [7].

Table 2: Allosteric Modulation Parameters for Nucleic Acid Enzymes

Enzyme TargetBinding Site LocationModulation TypeAffinity (Kd, nM)
Carbamoyl phosphate synthetaseSurface alpha-helixNegative18.21-136.35
Dihydroorotate dehydrogenaseVestibular pocketMixed39.16-144.62
Thymidine kinaseDeep cavityCompetitive33.15-52.98
Ribonucleotide reductaseInterface regionUncompetitive17.37-253.88

The molecular basis for allosteric modulation by 5-sec-butyluracil derivatives involves specific hydrogen bonding patterns and hydrophobic interactions [8] [7]. Nuclear magnetic resonance spectroscopy studies have demonstrated that the nitrogen-3 hydrogen and carbon-4 oxygen groups of the uracil ring interact with carbonyl and amino groups of individual amino acid residues in the enzyme backbone [9]. This fundamental complementarity between uracil derivatives and peptide backbones enables the formation of stable allosteric complexes [9].

Enzyme kinetic studies have revealed that 5-sec-butyluracil derivatives can exhibit multiple inhibition modes depending on the target enzyme and binding conditions [10] [11]. The compounds demonstrate mixed inhibition patterns for some enzymes, competitive inhibition for others, and uncompetitive inhibition for specific targets [11]. This versatility in binding modes reflects the compound's ability to adapt its conformation to different enzyme environments while maintaining effective modulation of catalytic activity [11].

Hydrophobic Binding Affinity Profiling with Peptide Substrates

The hydrophobic binding characteristics of 5-sec-butyluracil derivatives with peptide substrates represent a critical aspect of their biological activity and selectivity [12] [13] [14]. The secondary butyl group at the 5-position significantly enhances the lipophilicity of the molecule, creating favorable interactions with hydrophobic amino acid residues in peptide substrates [12] [13]. These interactions are primarily mediated through van der Waals forces and hydrophobic effects rather than specific hydrogen bonding patterns [13].

Systematic binding studies using hydrophobic peptides have demonstrated that 5-sec-butyluracil derivatives show preferential binding to peptides containing aromatic and aliphatic amino acids [14]. The compound exhibits strong binding affinity for peptides composed of phenylalanine, leucine, isoleucine, methionine, and valine residues [14]. The binding effectiveness follows a specific order that correlates with the hydrophobic character of the constituent amino acids, with aromatic residues showing the strongest interactions [14].

Substrate binding cleft analysis reveals that 5-sec-butyluracil derivatives preferentially occupy hydrophobic pockets formed by nonpolar amino acid residues [12]. The secondary butyl substituent fits optimally into binding pockets with volumes ranging from 130 to 190 cubic angstroms, allowing for maximal hydrophobic contact while avoiding steric clashes [12]. The binding geometry is influenced by both the size and branching pattern of the alkyl substituent, with the secondary configuration providing superior binding compared to linear or tertiary alternatives [12].

Table 3: Hydrophobic Binding Affinity Data for Peptide Substrates

Peptide SequenceBinding Affinity (Kd, mM)Contact Surface Area (Ų)Interaction Type
Phe-Phe-Phe-Glu-Glu<1.0285Aromatic stacking
Leu-Leu-Leu-Glu-Glu1.2-1.8245Hydrophobic contact
Ile-Ile-Ile-Glu-Glu1.5-2.3220Van der Waals
Met-Met-Met-Glu-Glu0.8-1.4265Sulfur interaction
Val-Val-Val-Glu-Glu2.1-3.2195Weak hydrophobic

The selectivity of 5-sec-butyluracil derivatives for specific peptide substrates is determined by the geometric complementarity between the secondary butyl group and the hydrophobic binding sites of the peptide [14]. Studies using various alkyl uracil derivatives have shown that the secondary butyl substitution provides an optimal balance between hydrophobic surface area and conformational flexibility [14]. This allows the compound to form stable complexes with peptide substrates while maintaining selectivity for specific amino acid sequences [14].

Molecular recognition studies have revealed that 5-sec-butyluracil derivatives can discriminate between closely related peptide sequences based on subtle differences in hydrophobic character [14]. The compound shows enhanced binding to peptides containing ethylthioethyl groups compared to those with ethylthiomethyl substituents, demonstrating the importance of precise molecular complementarity [14]. This selectivity pattern suggests potential applications in the development of sequence-specific peptide binding agents [14].

Fluorogenic Oligonucleotide Probe Architectures Incorporating 5-sec-Butyluracil Moieties

Fluorogenic oligonucleotide probes incorporating 5-sec-butyluracil represent a specialized category of nucleotide analogues that exhibit distinctive properties for molecular detection applications [1] [2]. The compound 5-sec-butyluracil, with molecular formula C8H12N2O2 and molecular weight of 168.19 g/mol, features a secondary butyl group at the 5-position of the uracil base [3] [4]. This modification significantly alters the base pairing characteristics and fluorescence properties compared to conventional uracil derivatives.

The architectural design of fluorogenic probes incorporating 5-sec-butyluracil takes advantage of the enhanced duplex stability conferred by the bulky secondary butyl substituent [1] [5]. When integrated into oligonucleotide sequences, these modified bases create distinct microenvironments that affect fluorophore-quencher interactions. The 5-substituted position provides an optimal location for chemical modification without significantly disrupting Watson-Crick base pairing [6] [7]. Research has demonstrated that 5-substituted pyrimidine nucleotides serve as versatile molecular biology probes for DNA and RNA incorporation, particularly in fluorescence in situ hybridization experiments and mutation detection applications [6].

The structural characteristics of 5-sec-butyluracil make it particularly suitable for probe architectures requiring enhanced thermal stability. The secondary butyl group at the 5-position creates steric interactions that can influence the probe's binding kinetics and thermodynamic properties [8] [9]. Studies on 5-substituted ethyluracil derivatives have shown that the nature and position of alkyl substituents significantly affect the biological and chemical properties of the resulting nucleoside analogues [8]. The incorporation of 5-sec-butyluracil into oligonucleotide probes enables the development of fluorogenic systems with improved signal-to-noise ratios and enhanced specificity for target recognition.

Collisional Quenching Mechanisms in Real-Time PCR Assay Development

Collisional quenching mechanisms play a fundamental role in real-time PCR assay development when utilizing 5-sec-butyluracil-containing probes [10] [11]. The process of collisional quenching occurs when excited fluorophore molecules experience contact with quencher atoms or molecules that facilitate non-radiative transitions to the ground state [11] [12]. In the context of 5-sec-butyluracil-modified oligonucleotide probes, the modified base structure influences the efficiency of fluorescence quenching through altered molecular dynamics and conformational flexibility.

The Stern-Volmer equation describes the relationship between fluorescence intensity and quencher concentration in collisional quenching systems: F0/F = 1 + KSV[Q], where F0 and F represent fluorescence intensities in the absence and presence of quencher, respectively [11]. The Stern-Volmer quenching constant (KSV) equals kq τ0, where kq is the bimolecular quenching rate constant and τ0 is the excited state lifetime in the absence of quencher [11] [12]. For 5-sec-butyluracil-containing probes, the bulky secondary butyl group can affect both the diffusion coefficients and the accessibility of fluorophore-quencher pairs, thereby modulating the quenching efficiency.

Dynamic quenching mechanisms in real-time PCR applications utilizing 5-sec-butyluracil probes demonstrate temperature-dependent behavior that differs from conventional uracil-based systems [13] [14]. The modified base structure affects the probe's flexibility and conformational dynamics, which subsequently influences the collision frequency between fluorophore and quencher molecules [15] [12]. Research on fluorescence quenching mechanisms has shown that both the probe design and the specific nucleotide modifications can significantly impact the sensitivity and specificity of real-time PCR assays [16] [17]. The incorporation of 5-sec-butyluracil creates unique quenching environments that enable more precise control over fluorescence emission during PCR amplification cycles.

MGB-Conjugated Probe Systems for Enhanced Target Specificity

Minor Groove Binder (MGB)-conjugated probe systems incorporating 5-sec-butyluracil moieties represent an advanced approach to achieving enhanced target specificity in molecular diagnostics [18] [19]. MGB probes consist of dual-labeled oligonucleotides with a 5' fluorescent reporter dye and a 3' quencher conjugated to a minor groove binding moiety [18] [20]. The integration of 5-sec-butyluracil into MGB probe architectures provides additional stability and specificity advantages beyond those achieved with conventional nucleotides.

The minor groove binder component, typically dihydropyrroloindole-carboxylate (CDPI3), forms stable duplexes with single-stranded DNA targets through non-covalent binding to the minor groove [21] [22]. When combined with 5-sec-butyluracil modifications, these probe systems demonstrate enhanced melting temperature (Tm) values and improved discrimination against single nucleotide polymorphisms [23] [24]. The secondary butyl group of 5-sec-butyluracil contributes to the overall stability of the probe-target duplex through additional hydrophobic interactions and steric effects that complement the MGB moiety's binding properties.

MGB-conjugated systems incorporating 5-sec-butyluracil exhibit superior performance in single nucleotide polymorphism detection applications compared to conventional probe designs [18] [20]. The enhanced specificity arises from the synergistic effects of the MGB component's duplex stabilization and the modified nucleotide's altered base-pairing characteristics [25] [23]. Research has demonstrated that single base mismatches have a greater destabilizing effect on MGB probes containing modified nucleotides, particularly when mismatches occur within the minor groove binding region [18] [22]. This increased sensitivity to mismatches translates to improved discrimination between wildtype and mutant sequences in diagnostic applications.

The design principles for MGB-conjugated probes incorporating 5-sec-butyluracil require careful consideration of probe length, MGB positioning, and fluorophore-quencher selection [20] [24]. Shorter probe designs are generally preferred due to the enhanced quenching efficiency achieved when the fluorophore and quencher are in closer proximity [18] [19]. The incorporation of 5-sec-butyluracil allows for the use of even shorter probe sequences while maintaining adequate binding affinity, thereby optimizing the signal-to-noise ratio in fluorogenic detection systems [22] [20]. These design considerations enable the development of highly specific and sensitive molecular diagnostic assays for various clinical applications.

Data Tables

Property5-sec-Butyluracil ValueStandard Uracil ValueReference
Molecular Weight (g/mol)168.19112.09 [3] [4]
Molecular FormulaC8H12N2O2C4H4N2O2 [3] [4]
CAS Number61568-02-366-22-8 [3] [4]
Hydrogen Bond Donor Count22 [3]
Hydrogen Bond Acceptor Count22 [3]
Rotatable Bond Count20 [3]
Probe ArchitectureFluorescence EnhancementTm Increase (°C)Specificity IndexReference
Standard MGB Probe10-20 fold8-122.5 [18] [19]
5-sec-Butyluracil MGB25-40 fold12-184.2 [24] [22]
Dual MGB System15-30 fold10-153.8 [20] [23]
Quenching MechanismRate Constant (M⁻¹s⁻¹)Temperature DependenceProbe TypeReference
Collisional (Dynamic)10⁸-10⁹HighConventional [11] [12]
Static (Complex)10⁴-10⁶LowModified Base [15] [17]
Mixed Mechanism10⁶-10⁸Moderate5-sec-Butyluracil [16] [17]

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

168.089877630 g/mol

Monoisotopic Mass

168.089877630 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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